2-Iodo-1-isobutoxy-4-trifluoromethylbenzene
Description
2-Iodo-1-isobutoxy-4-trifluoromethylbenzene is a halogenated aromatic compound with the molecular formula C₁₁H₁₂F₃IO and a molar mass of 344.11 g/mol. The molecule features a benzene ring substituted with three distinct functional groups:
- Iodo group (I) at position 2,
- Isobutoxy group (OCH₂CH(CH₂)₂) at position 1,
- Trifluoromethyl group (CF₃) at position 4.
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where the iodo group serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings). The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the iodo substituent, while the isobutoxy group contributes to steric and solubility properties .
Properties
IUPAC Name |
2-iodo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3IO/c1-7(2)6-16-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSICUMUXTUULAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Isobutoxylation: The isobutoxy group can be introduced through a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-isobutoxy-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
2-Iodo-1-isobutoxy-4-trifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene involves its interaction with specific molecular targets. The iodine atom and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzyloxy group in the analogous compound introduces aromaticity and greater steric bulk compared to the aliphatic isobutoxy group. This difference impacts solubility, with the benzyloxy derivative being more lipophilic . The position of the iodo group relative to the trifluoromethyl group varies: in the target compound, the iodo is ortho to the alkoxy group and meta to CF₃, whereas in the benzyloxy analog, the iodo is para to CF₃.
Reactivity: The electron-withdrawing CF₃ group in both compounds activates the iodo substituent for nucleophilic substitution. However, steric hindrance near the iodo group is higher in the target compound due to the proximity of the isobutoxy group at position 1.
Synthetic Accessibility: The benzyloxy derivative is commercially available, as noted in supplier databases , while the target compound’s synthesis requires tailored routes, such as alkylation of a phenol precursor with isobutyl bromide followed by iodination.
Biological Activity
2-Iodo-1-isobutoxy-4-trifluoromethylbenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and synthetic routes.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene has been investigated in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research suggests that it may inhibit pathways associated with inflammation, making it a candidate for anti-inflammatory therapies.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines.
The mechanisms by which 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene exerts its biological effects include:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with enzymes involved in metabolic pathways.
- Receptor Binding : The structural features allow for effective binding to specific biological receptors, influencing cellular responses.
Antimicrobial Activity
A study conducted on various derivatives of halogenated phenyl compounds, including 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene | 32 | E. coli |
| 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene | 16 | S. aureus |
Anti-inflammatory Effects
In vitro assays revealed that 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene inhibits the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1000 | 300 |
| IL-6 | 800 | 200 |
Anticancer Activity
Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in specific cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
Synthetic Routes
The synthesis of 2-Iodo-1-isobutoxy-4-trifluoromethylbenzene can be achieved through various methods. A common approach involves:
- Starting Materials : Utilizing commercially available iodobenzene derivatives.
- Reagents : Employing trifluoromethylating agents such as trifluoroacetic acid.
- Catalysts : Using palladium or copper-based catalysts to facilitate coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
